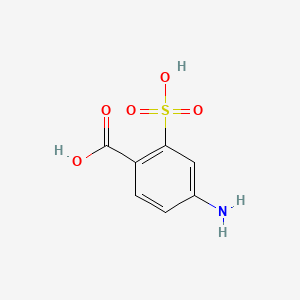

4-Amino-2-sulfobenzoic acid

Description

Contextualization within Benzoic Acid Derivatives

4-Amino-2-sulfobenzoic acid belongs to the broad class of benzoic acid derivatives. ontosight.ai Benzoic acid, a simple aromatic carboxylic acid, serves as the parent structure for a multitude of compounds where hydrogen atoms on the benzene (B151609) ring are replaced by various functional groups. The addition of an amino (-NH₂) group and a sulfonic acid (-SO₃H) group to the benzoic acid backbone at specific positions (4 and 2, respectively) dramatically alters the molecule's physical and chemical characteristics. ontosight.ai

The presence of the sulfonic acid group, a strong acid, significantly increases the compound's water solubility compared to many other benzoic acid derivatives. ontosight.ai The amino group, on the other hand, introduces basicity and a site for diazotization reactions, a cornerstone of dye chemistry. This dual functionality, acidic and basic, within the same molecule makes this compound a fascinating subject of study and a versatile reagent in organic synthesis. Its structure is a clear illustration of how polysubstitution on an aromatic ring can lead to compounds with highly specific and useful properties.

Significance as a Chemical Intermediate in Advanced Organic Chemistry

The primary role of this compound in academic and industrial research is that of a chemical intermediate. ontosight.aigoogle.com Its trifunctional nature allows it to be a starting material or a key building block in the synthesis of more complex molecules. ontosight.ai

One of the most prominent applications is in the preparation of azo dyes. ontosight.ai The amino group can be readily converted to a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors. This reactivity has been fundamental to the development of the dye industry.

Furthermore, it is a crucial precursor in the pharmaceutical industry. A notable example is its use in the synthesis of para-aminosalicylic acid (PAS), a drug historically used in the treatment of tuberculosis. google.com The conversion is typically achieved through an alkali fusion process. google.com

The synthesis of this compound itself can be achieved through various methods, often involving the sulfonation and subsequent reduction of nitro-substituted aromatic compounds. One patented method describes a process starting from raw materials like p-nitrotoluene o-sulfonate sodium, which are then oxidized and reduced to yield the final product. google.com

Interdisciplinary Research Relevance

The utility of this compound extends beyond traditional organic synthesis, finding applications in several interdisciplinary research areas. Its unique structure has led to its investigation in materials science and medicinal chemistry.

In the field of materials science, derivatives of this compound have been explored for their potential use in advanced technologies. For instance, the monopotassium salt of 4-sulfobenzoic acid has been used to suppress ion migration and passivate defects in perovskite solar cells, thereby enhancing their stability and efficiency. This application highlights how the specific functional groups of the molecule can interact with inorganic materials to improve their properties.

In medicinal chemistry, beyond its role as an intermediate, there is growing interest in the biological activities of this compound and its derivatives. Recent research has pointed towards its potential as a metallo-beta-lactamase (MBL) inhibitor. MBLs are enzymes that contribute to antibiotic resistance in bacteria. By inhibiting these enzymes, compounds like this compound could help restore the efficacy of existing antibiotics.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,8H2,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNUYFJLBFZDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514879 | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-76-4 | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-sulfobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TET501N3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Development for 4 Amino 2 Sulfobenzoic Acid

Classical and Early Preparative Routes

Early synthetic strategies for 4-Amino-2-sulfobenzoic acid primarily relied on multi-step processes involving nitration, sulfonation, oxidation, and reduction reactions.

Reduction of Nitro-Substituted Benzoic Acid Precursors

A foundational method for synthesizing this compound involves the reduction of a nitro group on a substituted benzoic acid precursor. A common starting material for this process is 4-nitro-2-sulfobenzoic acid. The critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be achieved using various reducing agents. For instance, the reduction can be carried out with hydrogen gas in the presence of a catalyst. Another established method involves the use of iron powder in the presence of an acid, such as hydrochloric acid, a classic method known as the Béchamp reduction. sciencemadness.org

The general reaction is as follows: 4-Nitro-2-sulfobenzoic acid + Reducing Agent → this compound

The selection of the reducing agent and reaction conditions is crucial to ensure high yield and purity of the final product, minimizing side reactions.

Multi-step Syntheses from Aromatic Sulfonates (e.g., p-nitrotoluene o-sulfonate sodium)

A versatile and widely documented route to this compound begins with nitro-substituted aromatic sulfonates. google.compatsnap.com One such precursor is the sodium salt of p-nitrotoluene-o-sulfonic acid. This multi-step synthesis typically involves an initial oxidation step, followed by reduction.

The process can be summarized as follows:

Oxidation: The starting material, such as p-nitrotoluene o-sulfonate sodium, is dissolved in a sodium hydroxide (B78521) solution and oxidized using pressurized air at elevated temperatures, often around 120°C. google.compatsnap.com This step converts the methyl group of the toluene (B28343) derivative into a carboxylic acid group, forming an intermediate.

Reduction: The resulting oxidized intermediate is then subjected to reduction to convert the nitro group to an amino group. A common method for this step is the use of iron powder under reflux conditions, often catalyzed by a small amount of acid and ammonium (B1175870) chloride. google.compatsnap.com

Isolation: Following the reduction, the reaction mixture is cooled and filtered to remove iron sludge. The filtrate is then acidified to precipitate the final product, this compound, which is collected by filtration. google.com

This method can also utilize other related starting materials like 4-nitro-2-sulfobenzaldehyde sodium salt or 4,4'-dinitrodiphenylethane-2,2'-disulfonic acid disodium (B8443419) salt. google.compatsnap.com

Contemporary Synthetic Approaches

Modern advancements in chemical synthesis have led to the development of more efficient and selective methods for producing this compound, focusing on improved catalytic systems and reaction conditions.

Catalytic Reduction Techniques

Contemporary approaches heavily favor catalytic reduction methods due to their efficiency, selectivity, and often milder reaction conditions. The reduction of the nitro group in precursors like 4-nitrobenzoic acid is a key focus. acs.org

A variety of heterogeneous and homogeneous catalysts have been explored for the reduction of nitroarenes. researchgate.netresearchgate.net These include catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), as well as more abundant transition metals like nickel (Ni), iron (Fe), and copper (Cu). researchgate.netsci-hub.st For instance, Pd/C catalysts are effective for the catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid. patsnap.com Rhodium(I) complexes have also been shown to catalyze the selective reduction of the nitro group in 4-nitrobenzoic acid under water-gas shift reaction conditions. researchgate.net

The development of nanocatalysts has further enhanced the efficiency of these reductions, offering high surface area and reactivity. researchgate.net The choice of catalyst and support can influence the chemoselectivity of the reaction, which is crucial when other reducible functional groups are present in the molecule. researchgate.netsci-hub.st

| Catalyst System | Substrate | Product | Key Features |

| Pd/C | 4-Nitrobenzoic acid sodium salt | 4-Aminobenzoic acid | High selectivity and yield (over 96%). patsnap.com |

| cis-Rh(CO)₂(amine)₂ | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | High chemoselectivity for the nitro group. researchgate.net |

| Iron Powder/HCl (Béchamp) | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | Mild and less toxic than other methods. sciencemadness.org |

Oxidation-Reduction Reactions under Specific Conditions

Specific oxidation-reduction reaction sequences continue to be a viable method for the synthesis of this compound. A notable process starts with 4-nitrotoluene-2-sulfonic acid, which is first oxidized and then reduced.

A process has been developed where 4-nitrotoluene-2-sulfonic acid is oxidized using nitric acid in an aqueous system at temperatures between 120 to 170°C and under pressure. google.com The resulting 4-nitro-2-sulfobenzoic acid is then isolated, often as its potassium salt, before undergoing reduction of the nitro group to yield this compound. This method offers a direct route from a readily available starting material.

Another approach involves the oxidation of various nitro-substituted sulfonate salts, such as p-nitrotoluene o-sulfonate sodium, with pressurized air in a sodium hydroxide solution, followed by reduction with iron powder. google.compatsnap.com This two-step, one-pot synthesis is described as a simple process with high yield and purity. google.compatsnap.com

Synthesis of Structural Analogs and Isomers (e.g., 2-amino-4-sulfobenzoic acid)

The synthesis of structural isomers, such as 2-amino-4-sulfobenzoic acid, often employs similar chemical principles but with different starting materials or reaction pathways to achieve the desired substitution pattern on the benzene (B151609) ring.

One method for preparing 2-amino-4-sulfobenzoic acid starts with ortho-nitrotoluene. google.comgoogle.com The process involves:

Sulfonation: Ortho-nitrotoluene is dissolved in fuming sulfuric acid and then treated with more fuming sulfuric acid to introduce a sulfonic acid group, yielding 2-nitro-4-sulfotoluene. google.comgoogle.com

Auto-oxidation Reduction: The resulting 2-nitro-4-sulfotoluene undergoes an intramolecular oxidation-reduction reaction under alkaline conditions at elevated temperatures (60-130°C) to simultaneously oxidize the methyl group to a carboxylic acid and reduce the nitro group to an amino group, forming 2-amino-4-sulfobenzoic acid. google.comgoogle.com

This "auto-redox" approach is advantageous as it eliminates the need for separate oxidizing and reducing agents. google.com

Another route to an isomer involves the sulfonation of 2-aminobenzoic acid with fuming sulfuric acid to produce 2-amino-4-sulfobenzoic acid. ontosight.ai

| Isomer | Starting Material | Key Reaction Steps |

| 2-Amino-4-sulfobenzoic acid | ortho-Nitrotoluene | Sulfonation followed by intramolecular auto-oxidation-reduction. google.comgoogle.com |

| 2-Amino-4-sulfobenzoic acid | 2-Aminobenzoic acid | Sulfonation with fuming sulfuric acid. ontosight.ai |

Process Optimization and Industrial Considerations

The industrial production of this compound, an important intermediate in the manufacturing of pharmaceuticals and dyes, necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness, while also addressing environmental concerns. google.comontosight.ai Key areas of consideration include managing solubility and crystallization, enhancing reaction efficiency, and implementing effective waste stream management.

Solubility and Crystallization Parameters in Aqueous Systems

The solubility of this compound (ASB) and its precursors, such as disodium-4-nitro-2-sulfobenzoate (NSBNa2), in aqueous solutions is a critical factor in both the reaction and purification stages. researchgate.net Research has shown that the solubility of both ASB and NSBNa2 is temperature-dependent, increasing as the temperature rises. researchgate.net Conversely, their solubility decreases with an increase in the concentration of sulfuric acid in the aqueous solution. researchgate.net

This behavior is leveraged in the industrial process. For instance, after the reduction of the nitro group to an amine, the reaction mixture is cooled to induce crystallization of the this compound product. google.com The pH of the solution is also a crucial parameter, with crystallization being effectively carried out by adjusting the pH to approximately 1 with sulfuric acid. google.compatsnap.com

The crystallization process is not only for purification but also for isolating the desired polymorph of the final product. While specific studies on the polymorphic behavior of this compound are not extensively detailed in the provided results, the general principles of crystallization for similar compounds, like para-aminobenzoic acid, highlight the influence of solvent choice and solute-solvent interactions on which crystalline form is produced. rsc.org

Interactive Table: Solubility of this compound Precursors

This table illustrates the general solubility trends of key compounds in the synthesis of this compound.

| Compound | Solvent System | Effect of Increased Temperature | Effect of Increased Acid Concentration |

| Disodium-4-nitro-2-sulfobenzoate (NSBNa2) | Sulfuric Acid Aqueous Solution | Increased Solubility researchgate.net | Decreased Solubility researchgate.net |

| This compound (ASB) | Sulfuric Acid Aqueous Solution | Increased Solubility researchgate.net | Decreased Solubility researchgate.net |

Enhancement of Reaction Efficiency and Product Purity

Several strategies are employed to enhance the reaction efficiency and purity of this compound. The choice of starting material and reaction pathway plays a significant role. One common method involves the oxidation of a substituted nitrotoluene sulfonic acid, followed by the reduction of the nitro group. google.com

For example, starting from materials like p-nitrotoluene o-sulfonate sodium, the process involves oxidation with pressurized air in a sodium hydroxide solution, followed by reduction using iron powder. google.com The reaction conditions for each step are carefully controlled. The oxidation step is typically carried out at elevated temperatures, around 120°C, and under pressure. google.compatsnap.com The subsequent reduction with iron powder is often catalyzed by the addition of a small amount of sulfuric acid and ammonium chloride and is conducted at reflux temperatures. google.compatsnap.com

To maximize product purity, the workup procedure is critical. After the reduction step, the pH of the reaction mixture is adjusted to be alkaline (around pH 9) to precipitate and remove the iron sludge by filtration. google.compatsnap.com The filtrate, containing the sodium salt of this compound, is then acidified to a low pH (around 1) to precipitate the final product. google.compatsnap.com This pH adjustment and crystallization sequence is a key purification step. The resulting product can achieve high purity and yields, with some reported processes achieving yields of up to 97.7%. google.com

Waste Stream Management in Production Processes

The synthesis of this compound, particularly from nitroaromatic compounds, generates waste streams that require careful management to minimize environmental impact. patsnap.com The production of related compounds, such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a precursor in some synthetic routes, is known to create problematic waste streams. rsc.org

A primary waste product from the iron powder reduction step is iron sludge. google.compatsnap.com This is typically removed by filtration after adjusting the pH to an alkaline level. google.compatsnap.com The resulting iron sludge needs to be disposed of properly.

Aqueous waste streams containing residual organic compounds and inorganic salts are another significant concern. rsc.org In related chemical manufacturing processes, on-site biological pre-treatment of wastewater is a common practice. rsc.org This can involve specialized bacteria capable of surviving in high-salinity conditions to break down organic pollutants before the effluent is discharged to a municipal wastewater treatment plant. rsc.org For highly concentrated or non-biodegradable waste streams, incineration is a potential disposal method. rsc.orgabbviecontractmfg.com

Modern synthetic methodologies are also being developed with a focus on green chemistry principles to reduce waste generation at the source. For instance, the use of mechanochemical synthesis using high-speed ball milling has been explored for the preparation of aromatic sulfonic acids, which can eliminate the need for harsh solvents and reduce waste.

Interactive Table: Waste Stream Management Strategies

This table outlines common waste streams and their management in the production of this compound and related compounds.

| Waste Stream | Source | Management/Treatment Method |

| Iron Sludge | Iron powder reduction of nitro group google.compatsnap.com | Filtration, Proper Disposal google.compatsnap.com |

| Aqueous Effluent | Various process steps | On-site biological treatment, Discharge to wastewater treatment plant rsc.org |

| Concentrated Liquid Waste | Process side streams | Incineration rsc.orgabbviecontractmfg.com |

| Gaseous Emissions | Reactions involving volatile compounds | Thermal oxidation abbviecontractmfg.com |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Sulfobenzoic Acid

Reactions at the Aromatic Amino Functionality

The amino group (-NH₂) at position 4 of the benzene (B151609) ring is a key site for various chemical transformations, enabling the synthesis of a wide range of derivatives.

Amine Derivatization for Functionalization

The primary amino group of 4-amino-2-sulfobenzoic acid readily undergoes derivatization reactions, which are fundamental for synthesizing more complex molecules. ontosight.ai For instance, it can react with diketene (B1670635) to form the corresponding acetoacetic amide derivative. This reaction is noteworthy as amino sulfonic acids often exist as internal salts, which can sometimes hinder reactivity. google.com The resulting products are water-soluble and can readily couple with diazotized amines to produce azo dyes. google.com

Furthermore, the amino group allows for the formation of amides, which is a common strategy in organic synthesis. For example, new catalysts based on chiral 1,2-diamines and 2-sulfobenzoic acid have been developed where the amino group is part of an amide linkage. beilstein-journals.org Derivatization is also crucial in analytical applications, such as the labeling of sugar chains with 2-aminobenzoic acid (a related compound) for high-sensitivity analysis using fluorescence detection. shodex.com

Azo Coupling and Chromophore Formation

The amino group of this compound is pivotal in the formation of azo compounds, which are characterized by the -N=N- functional group and are often intensely colored. This reaction, known as azo coupling, involves the reaction of a diazonium salt with an aromatic compound. wikipedia.orgorganic-chemistry.org In the context of this compound, its amino group can be diazotized and then coupled with other aromatic compounds to form azo dyes. ontosight.aiunb.ca

This reactivity is exploited in the synthesis of various dyes. For example, a purple reactive printing dye is prepared through a multi-step process that includes the condensation of 2-amino-5-sulfobenzoic acid (a related compound) with a chromophore. google.com The general principle involves diazotizing an aromatic amine and then reacting it with a coupling agent, which can be a phenol, naphthol, or another amine. wikipedia.orgorganic-chemistry.org The resulting azo compounds have extended conjugated systems that absorb light in the visible spectrum, leading to their characteristic colors. wikipedia.org The synthesis of new chromophores, such as 2-(4-nitrophenyl)benzofuran, further illustrates the importance of aromatic precursors in developing materials with specific optical properties. rsc.org

Reactions at the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) at position 2 is a strong acidic functional group that influences the compound's solubility and participates in a distinct set of chemical reactions.

Salt Formation and Ion-Exchange Phenomena

The sulfonic acid group in this compound readily donates its proton, allowing for the formation of sulfonate salts. smolecule.com The solubility of this compound and its salts is temperature-dependent and is also affected by the concentration of other acids, such as sulfuric acid. researchgate.net

The ionic nature of the sulfonate group is key to its application in ion-exchange processes. For instance, strongly acidic cation exchange resins, which contain sulfonic acid groups, are used in the purification of amino acids like lysine (B10760008) from fermentation broths. diaion.com The process involves the adsorption of the target amino acid onto the resin, followed by elution. diaion.com Similarly, ion-exchange resins can be used to purify aminoalkanesulfonic acids by separating them from impurities. google.com

Nucleophilic Substitution Reactions Involving the Sulfonate Group

While the sulfonate group is generally a poor leaving group in nucleophilic aromatic substitution, under certain conditions, it can be replaced. For instance, in the synthesis of aromatic 1,2-disulfonimides, the diazotization of an amino sulfonic acid is followed by nucleophilic substitution of the diazonium group with SO₂ to form a disulfonic acid. rsc.org In other contexts, the sulfonic acid group in related compounds can undergo nucleophilic substitution with amines or alcohols to yield various substituted derivatives. evitachem.com For example, the reaction of 2-sulfobenzoic anhydride (B1165640) with amino alcohols can lead to the formation of sulfonic acid oxazolines. core.ac.uk

Redox Chemistry and Transformative Pathways

This compound can participate in redox reactions, leading to various transformation products. The presence of both an oxidizable amino group and a reducible nitro group in its precursors highlights the importance of redox chemistry in its synthesis.

One common synthetic route involves the reduction of a nitro group to an amino group. For example, 4-nitro-2-sulfobenzoic acid can be reduced to this compound using reducing agents like hydrogen gas with a catalyst. Another method involves an intramolecular oxidation-reduction (autoredox) reaction of 2-nitro-4-sulfotoluene under alkaline conditions to produce 2-amino-4-sulfobenzoic acid. google.comgoogle.com

Derivatives and Analogs of 4 Amino 2 Sulfobenzoic Acid: Synthesis and Research Applications

Synthesis of Sulfamylbenzoate Derivatives and Related Compounds

The synthesis of sulfamylbenzoate derivatives, which are characterized by the presence of a sulfonamide group, has been a focal point of extensive research. These compounds are of particular interest due to their wide-ranging biological activities.

Improved Synthetic Pathways for Substituted Sulfamylbenzoates

Researchers have developed efficient, linear synthetic approaches to produce substituted sulfamylbenzoate derivatives. nih.gov A common strategy begins with the chlorosulfonation of a benzoic acid derivative. This initial step can be challenging, especially with electron-deficient benzoic acids, often requiring an excess of chlorosulfonic acid and elevated temperatures to proceed effectively. nih.gov

Following the formation of the corresponding sulfonyl chloride, the subsequent reaction with various amines, such as cyclopropylamine, morpholine, or p-bromoaniline, yields the desired sulfamoylbenzoic acids. nih.gov The final step in this pathway is the formation of the carboxamide. This is typically achieved through standard carbodiimide (B86325) coupling reactions, often employing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.gov This amide coupling has proven effective with a range of anilines and both primary and secondary aliphatic amines, demonstrating little influence from the electronic properties of the aniline (B41778) reactant. nih.govresearchgate.net

A notable example is the synthesis of N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, which has been identified as a potent inhibitor of human nucleoside triphosphate diphosphohydrolase-1 (h-NTPDase1). nih.gov Similarly, other derivatives have shown significant inhibitory activity against different isoforms of h-NTPDases, highlighting the therapeutic potential of this class of compounds. nih.gov

N-Alkylation and N-Arylation of Sulfamyl Groups

The modification of the sulfamyl group through N-alkylation and N-arylation represents another important avenue for creating diverse libraries of sulfamylbenzoate derivatives. Various catalytic systems have been developed to facilitate these transformations.

For N-alkylation, methods such as the use of a manganese(I) PNP pincer precatalyst enable the efficient N-alkylation of sulfonamides with alcohols. organic-chemistry.org Another approach involves ruthenium-catalyzed reactions for the N-methylation of sulfonamides using methanol. organic-chemistry.org

N-arylation of sulfonamides has been achieved using several innovative methods. A dual-catalytic system comprising a photoexcitable iridium complex and a nickel precatalyst allows for the N-arylation of sulfamides with aryl bromides at room temperature under visible light. researchgate.netorganic-chemistry.org Copper-catalyzed methods have also been employed, including the Chan-Lam coupling of sulfamoyl azides with arylboronic acids and the direct N-arylation of sulfonamides with sodium arylsulfinates. organic-chemistry.orgresearchgate.net These methods offer high efficiency and good tolerance to various functional groups, providing versatile routes to a wide range of N-arylated sulfamyl derivatives. organic-chemistry.orgresearchgate.net

Exploration of Related Sulfobenzoic Acid Anhydrides in Organic Synthesis

Sulfobenzoic acid anhydrides, particularly 2-sulfobenzoic acid cyclic anhydride (B1165640), are highly reactive intermediates that serve as valuable building blocks in organic synthesis. ontosight.aiguidechem.comcymitquimica.com Their reactivity stems from the strained anhydride ring, which is susceptible to nucleophilic attack. libretexts.org

Ring-Opening Reactions for Compound Library Generation

The ring-opening of sulfobenzoic acid anhydrides provides a powerful strategy for generating diverse compound libraries. libretexts.org This reactivity is analogous to that of other acid anhydrides, which readily react with a variety of nucleophiles. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a new acyl compound. libretexts.orgyoutube.com

The regioselectivity of the ring-opening can be influenced by the reaction conditions. For instance, in the case of unsymmetrical epoxides, which share some reactivity principles with cyclic anhydrides, basic conditions favor attack at the less sterically hindered carbon (SN2-like), while acidic conditions can lead to attack at the more substituted carbon (SN1-like). libretexts.org This principle can be extended to the design of synthetic strategies using sulfobenzoic acid anhydrides to create a wide range of structurally diverse molecules.

Reactions with Nucleophiles to Form Esters and Amides

Sulfobenzoic acid anhydrides react readily with various nucleophiles to form esters and amides, which are fundamental transformations in organic synthesis. libretexts.orglibretexts.org

Esterification: The reaction of a sulfobenzoic acid anhydride with an alcohol leads to the formation of an ester and a carboxylic acid. libretexts.orglibretexts.orgyoutube.com This reaction, often referred to as alcoholysis, is a common method for synthesizing esters. youtube.com

Amide Formation: Similarly, the reaction with an amine (aminolysis) yields an amide and a carboxylic acid. libretexts.orglibretexts.org This is a highly efficient method for creating amide bonds, which are prevalent in biologically active molecules and polymers.

The general mechanism for these reactions involves the nucleophilic attack on a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as a leaving group to yield the final ester or amide product. libretexts.org

Design and Synthesis of Multifunctional Ligands

4-Amino-2-sulfobenzoic acid and its derivatives are excellent candidates for the design and synthesis of multifunctional ligands. nih.gov These ligands possess multiple coordination sites, allowing them to bind to metal ions in various ways, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. nih.govrsc.orgsemanticscholar.org

The resulting supramolecular structures can exhibit interesting properties, such as reversible dehydration-rehydration behavior, which is dependent on the specific metal ion and auxiliary ligands used. nih.govrsc.org The design of such multifunctional ligands is a key aspect of crystal engineering and the development of new materials with potential applications in areas like catalysis, gas storage, and sensing. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Amino 2 Sulfobenzoic Acid and Its Derivatives

Crystallographic Analysis of Solid-State Structures

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into bonding, conformation, and intermolecular interactions.

In a study of copper(II) complexes with 4-sulfobenzoic acid, a related compound, single-crystal X-ray diffraction revealed a distorted octahedral coordination geometry around the copper(II) ions. iucr.orgresearchgate.net The copper ion was coordinated to four water molecules in a square plane, with two sulfonate oxygen atoms occupying the apical positions. iucr.orgresearchgate.net This Jahn-Teller distortion is a common feature in copper(II) complexes. The carboxylate group in these complexes was found to be protonated and not directly involved in coordination to the metal ion. iucr.orgresearchgate.net The analysis also detailed the packing of these complexes, which form layered structures with distinct inorganic and organic domains held together by extensive hydrogen bonding. iucr.orgresearchgate.net

Similarly, in the analysis of fused triazolo/thiadiazole derivatives, single-crystal X-ray diffraction confirmed the molecular structure and provided insights into the non-covalent interactions that dominate the crystal packing. mdpi.com

Key Geometric Parameters from Crystallographic Studies:

| Feature | Observation |

| Coordination Geometry | Distorted octahedral for Cu(II) complexes. iucr.orgresearchgate.net |

| Ligand Coordination | Sulfonate group coordinates to the metal center; carboxylate group often remains protonated and uncoordinated. iucr.orgresearchgate.net |

| Crystal Packing | Layered structures with alternating inorganic and organic domains are common. iucr.org |

| Intermolecular Forces | Extensive hydrogen bonding plays a crucial role in stabilizing the crystal lattice. iucr.orgresearchgate.net |

Coordination isomerism occurs when a ligand can bind to a metal center in different ways, or when the distribution of ligands between a cationic and anionic complex ion of a salt differs. uomustansiriyah.edu.iqlibretexts.org The reaction of copper(II) carbonate with potassium 4-sulfobenzoic acid, for instance, yielded two distinct crystalline products, which are coordination isomers. iucr.org

One isomer, tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate, features the 4-carboxybenzenesulfonate ligand directly coordinated to the copper ion. iucr.orgresearchgate.net In the other isomer, hexaaquacopper(II) 4-carboxybenzenesulfonate, the copper ion is coordinated only to water molecules, forming a hexaaqua complex, with the 4-carboxybenzenesulfonate acting as a counter-ion. iucr.orgresearchgate.net

The formation of these isomers highlights the versatile coordinating ability of the sulfobenzoic acid ligand and the subtle energetic factors that can influence the final solid-state structure.

Examples of Coordination Isomers with Sulfobenzoic Acid Ligands:

| Isomer 1 | Isomer 2 |

| [Cu(O₃SC₆H₄CO₂H)₂(H₂O)₄]·2H₂O iucr.orgresearchgate.net | Cu(H₂O)₆₂ iucr.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of 4-amino-2-sulfobenzoic acid and its derivatives in solution. bldpharm.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

For derivatives of aminobenzoic acids, the chemical shifts of the aromatic protons and carbons are particularly informative. researchgate.net The positions of the amino and sulfonic acid groups on the benzene (B151609) ring significantly influence the electron density distribution, leading to characteristic shifts in the NMR spectra. researchgate.net In the ¹H NMR spectrum of 4-aminobenzoic acid, a related compound, distinct signals are observed for the aromatic protons, the amino group protons, and the carboxylic acid proton. chemicalbook.com The coupling patterns between adjacent protons provide further structural confirmation. chemicalbook.com Similarly, the ¹³C NMR spectrum shows unique resonances for each carbon atom in the molecule. rsc.org

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances and impurities. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is a widely used method for this purpose. wu.ac.thwho.int

A reverse-phase HPLC method can be employed, often using a C8 or C18 column. wu.ac.th The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with different polarities. researchgate.net Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector, which measures the absorbance of the eluting compounds at a specific wavelength. wu.ac.th The purity of a sample can be determined by integrating the peak area of the main component and any impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions of the benzene ring.

The UV-Vis spectrum of 4-aminobenzoic acid, a structurally similar compound, shows absorption maxima that can be used for its detection in HPLC analysis. sielc.com The presence of the amino and sulfonic acid groups on the benzene ring in this compound influences the energy of these electronic transitions. The solid-state UV-Vis-NIR diffuse reflectance spectrum of copper(II) coordination polymers incorporating sulfobenzoate ligands has been analyzed to investigate their potential as semiconductor materials. nih.govresearchgate.netresearchgate.net The analysis of these spectra can provide insights into the band gap energy of the material. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Sulfobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the electronic structure of 4-Amino-2-sulfobenzoic acid. These computational methods are instrumental in understanding the distribution of electron density and the influence of the amino, sulfo, and carboxylic acid functional groups on the aromatic ring.

The presence of both an electron-donating group (the amino group, -NH₂) and electron-withdrawing groups (the sulfonic acid group, -SO₃H, and the carboxylic acid group, -COOH) creates a complex electronic environment. Calculations demonstrate significant charge redistribution across the molecule. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com For this compound, the amino group typically raises the HOMO energy, while the sulfonic and carboxylic groups lower the LUMO energy.

Electrostatic potential (ESP) maps are another valuable output of these calculations. They visualize the charge distribution on the molecular surface, identifying electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. indexcopernicus.com For this compound, negative potential is expected around the oxygen atoms of the sulfonyl and carboxyl groups, while the hydrogen atoms of the amino and acid groups would exhibit positive potential.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study intramolecular charge transfer and hyperconjugative interactions between filled and vacant orbitals, providing a deeper understanding of molecular stability. researchgate.net Bond order analysis derived from quantum calculations can also quantify the degree of double-bond character in the aromatic ring and its substituents.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO₅S | nih.gov |

| Molecular Weight | 217.20 g/mol | nih.gov |

| XLogP3 | -0.1 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. reddit.com By modeling the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and reaction pathways, providing insights into the reaction's feasibility and kinetics.

For instance, DFT can be used to study the oxidation and reduction reactions that this compound can undergo. In the synthesis of related compounds, such as the oxidation of 4-nitrotoluene-2-sulfonic acid, reaction mechanisms are proposed to proceed via free-radical intermediates. DFT calculations can help validate these proposed mechanisms by calculating the energies of the involved species and the activation barriers for each step.

Similarly, DFT has been applied to understand the catalytic activity of derivatives of the closely related 2-sulfobenzoic acid. In such studies, calculations of transition state energies help to explain the stereoselectivity and efficiency of catalysts in reactions like the Michael addition. beilstein-journals.org This approach can be extended to investigate how this compound or its derivatives might act as catalysts or participate in various organic transformations. The theory can model electronic interactions between the functional groups and reactants, predicting the molecule's reactivity in different chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time. These simulations solve Newton's equations of motion for the atoms in the system, offering insights that are not accessible from static quantum chemical calculations. researchgate.net

MD simulations are also exceptionally useful for studying intermolecular interactions. researchgate.net By simulating the molecule in a solvent, such as water, one can analyze the formation and dynamics of hydrogen bonds between the solute's amino, carboxyl, and sulfo groups and the surrounding solvent molecules. nih.gov This is critical for understanding its solubility and behavior in solution. Recent studies have used MD to investigate the adhesion of various additive molecules, including benzoic acid derivatives, to surfaces by calculating adsorption energies, which is crucial for applications like corrosion inhibition. u-tokyo.ac.jp Such simulations can differentiate between various adsorption modes (e.g., face-on or edge-on) and identify the specific functional groups that dominate the interaction with a substrate. u-tokyo.ac.jp

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules like this compound, which aids in the interpretation of experimental data.

Vibrational spectroscopy (Infrared and Raman) is a primary area where computational predictions are highly valuable. DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. These predicted spectra are often compared with experimental FT-IR and FT-Raman spectra to assign the observed absorption bands to specific molecular motions, such as stretching, bending, or twisting of functional groups. arkat-usa.org While there can be discrepancies between calculated (in vacuo) and experimental (solid-state) frequencies, especially for modes involved in hydrogen bonding, scaling factors are often applied to improve agreement. arkat-usa.org

Table 2: Predicted Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3500-2500 (broad) |

| C=O Stretch | 1760-1690 | |

| C-O Stretch | 1320-1210 | |

| Amino Group (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| N-H Scissoring | 1650-1580 | |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1350-1340 |

| S=O Symmetric Stretch | 1160-1150 |

Beyond vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This helps in understanding the origin of the observed absorption bands. Additionally, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. core.ac.uk

Environmental Fate and Bioremediation Studies of Sulfonated Aromatic Amines

Aerobic and Anaerobic Biodegradation Pathways

Research indicates that the biodegradation of 4-Amino-2-sulfobenzoic acid (4-ABS) occurs predominantly under aerobic conditions, meaning in the presence of oxygen. nih.govresearchgate.net Studies testing numerous sulfonated aromatic amines found that only 4-ABS and its isomer, 2-ABS, were degraded, and this degradation was observed exclusively under aerobic conditions by microbial populations sourced from historically contaminated sites. nih.govresearchgate.net Anaerobic conditions (the absence of oxygen) have not been found to support the degradation of this compound. nih.govwur.nl

Several bacterial strains, often isolated from industrial wastewater or activated sludge, have been identified for their ability to break down this compound. These microorganisms can utilize the compound as a sole source of carbon, nitrogen, and sulfur. nih.govnih.gov

Pure cultures of Agrobacterium sp. strain PNS-1 and Pannonibacter sp. strain W1 have demonstrated the ability to completely degrade 4-ABS. nih.govresearchgate.net Additionally, co-cultures, or consortia of different bacterial species working together, are also effective. A notable example is the syntrophic interaction between Hydrogenophaga sp. and Ralstonia sp., isolated from textile wastewater, which can collectively mineralize the compound. nih.govnih.govresearchgate.net In some cases, the interaction is obligatory; for instance, Hydrogenophaga sp. strain PBC requires p-aminobenzoic acid, a vitamin provided by its partner strain Ralstonia sp. PBA, to carry out the degradation. researchgate.netasm.org

Table 1: Bacterial Strains Involved in this compound Biodegradation

| Bacterial Strain(s) | Culture Type | Key Findings | References |

|---|---|---|---|

| Agrobacterium sp. strain PNS-1 | Pure Culture | Utilizes 4-ABS as a sole carbon and energy source; achieves complete mineralization. | nih.gov |

| Pannonibacter sp. strain W1 | Pure Culture | Degrades high concentrations of 4-ABS; uses it as a sole source of C, N, and S. | researchgate.net |

| Hydrogenophaga sp. PBC & Ralstonia sp. PBA | Co-culture | Isolated from textile wastewater; effectively biodegrade 4-ABS through syntrophic interaction. | nih.govresearchgate.net |

| Hydrogenophaga palleronii S1 & Agrobacterium radiobacter S2 | Co-culture | Strain S1 desaminates 4-ABS to an intermediate, which is then metabolized by strain S2. | nih.gov |

| Pseudomonas paucimobilis | Pure Culture | Isolated from a contaminated site; uses sulfanilic acid as its sole carbon and nitrogen source. | researchgate.net |

Mineralization is the complete breakdown of an organic compound into its inorganic constituents. For this compound, this process is confirmed by the release of ammonium (B1175870) (from the amino group) and sulfate (B86663) (from the sulfo group), along with a significant reduction in chemical oxygen demand (COD) and total organic carbon (TOC). nih.govnih.govresearchgate.net Studies with Pannonibacter sp. W1 showed 77.6% and 92.2% recovery of theoretical nitrogen and sulfur, respectively, with the remainder likely assimilated into biomass. researchgate.net

In some degradation pathways, intermediate metabolites are formed. In the co-culture of Hydrogenophaga palleronii S1 and Agrobacterium radiobacter S2, the initial step is a 3,4-dioxygenation that produces catechol-4-sulfonate. nih.gov This intermediate is then further processed through a series of enzymatic reactions, including the formation of 4-Carboxymethyl-4-sulfobut-2-en-4-olide and maleylacetate, before the sulfo group is cleaved off as sulfite. nih.gov Similarly, studies with the Hydrogenophaga and Ralstonia co-culture detected trace amounts of 4-sulfocatechol. nih.gov

However, in other cases, the degradation is so efficient that no aromatic intermediates accumulate. Research on Agrobacterium sp. strain PNS-1 and Pannonibacter sp. W1 found no detectable intermediates during the process, suggesting a rapid and complete mineralization pathway. nih.govresearchgate.netnih.gov

Environmental Persistence and Degradation Kinetics in Aquatic Systems

The persistence of this compound in aquatic environments is highly dependent on the presence of adapted microbial communities. nih.govresearchgate.net Its poor biodegradability under general environmental conditions suggests it may persist if introduced into waters that lack specialized degrading bacteria. nih.govresearchgate.net

The kinetics, or the rate of degradation, have been studied for specific microorganisms. For Pannonibacter sp. W1, the degradation follows different kinetic models based on the initial concentration of the compound. nih.gov At low to medium concentrations (50-1000 mg/L), the degradation conforms to first-order kinetics, with near-complete removal in 14 hours. nih.gov At high concentrations (1200-2500 mg/L), the process initially follows zero-order kinetics before shifting to first-order kinetics, achieving up to 90% degradation in 32 hours. nih.gov

The relationship between the degradation rate and substrate concentration for both Pannonibacter sp. W1 and the co-culture of Hydrogenophaga sp. PBC and Ralstonia sp. PBA was successfully described by the Haldane inhibition model. nih.govnih.gov This model is often used when the substrate can be inhibitory at high concentrations.

Table 2: Degradation Kinetic Parameters for this compound

| Parameter | Description | Pannonibacter sp. W1 | Hydrogenophaga/Ralstonia Co-culture | References |

|---|---|---|---|---|

| μ_max_ | Maximum specific degradation rate | 227.98 mg/(g·h) | 0.13 h⁻¹ | nih.govnih.gov |

| K_s_ | Half-saturation constant | 84.31 mg/L | 1.3 mM | nih.govnih.gov |

| K_i_ | Inhibition constant | 1270.68 mg/L | 42 mM | nih.govnih.gov |

Implications for Biological Wastewater Treatment

The characteristics of this compound's biodegradation have direct implications for treating industrial effluents, particularly from dye manufacturing where this compound is a common byproduct. asm.org Standard biological wastewater treatment systems may not effectively remove it due to its poor biodegradability without the presence of specific microbes. nih.govresearchgate.net

Effective treatment strategies often require specialized approaches. Aerobic bioreactors have proven successful, especially when augmented with enrichment cultures specifically capable of degrading the target compound. nih.govresearchgate.netwur.nl In one study, a bioaugmented aerobic bioreactor achieved a high degradation rate for 4-ABS at a hydraulic retention time of just a few hours. nih.govresearchgate.net

For wastewaters containing azo dyes, which break down into sulfonated aromatic amines like 4-ABS, a sequential anaerobic-aerobic treatment process is considered a logical strategy. mdpi.com The initial anaerobic stage reductively cleaves the azo bonds, decolorizing the water and producing aromatic amines. wur.nl The subsequent aerobic stage is then crucial for mineralizing these amines, a step that often requires bioaugmentation with specialized cultures to ensure complete removal. wur.nl The successful treatment of textile wastewater relies on the ability of the aerobic stage to handle the aromatic amines generated in the anaerobic phase. nih.govresearchgate.net

Applications in Advanced Materials and Chemical Synthesis

Precursors for Industrial Dyes and Pigments

4-Amino-2-sulfobenzoic acid serves as a key intermediate in the synthesis of azo dyes. ontosight.ai Azo dyes are a major class of synthetic colorants used extensively in the textile and food coloring industries. ontosight.ai The presence of the sulfonic acid (-SO₃H) group in the this compound structure is particularly advantageous for dye applications. It significantly enhances the water solubility of the resulting dyes, a crucial property for efficient application in aqueous dyeing processes. This high solubility facilitates uniform and consistent coloration of fabrics. Furthermore, dyes synthesized from this precursor are noted for providing vibrant colors with good resistance to fading.

The synthesis process typically involves diazotization of the amino group on this compound, followed by coupling with a suitable coupling component to form the final azo dye molecule. The specific shade and properties of the dye can be tailored by the choice of the coupling partner.

Building Blocks for Functional Polymers and Resins

The distinct functional groups of this compound allow it to be incorporated into various polymer structures to impart specific properties. It can be used as a monomer or a modifying agent in the synthesis of functional polymers and resins. For instance, its ability to absorb ultraviolet (UV) radiation suggests its potential as a component in developing photoprotective formulations and for applications in polymer stabilization.

While direct research on polymers exclusively derived from this compound is specific, its structural isomer, 4-sulfobenzoic acid, has been investigated for creating polymer nanocomposites. The potassium salt of 4-sulfobenzoic acid has been used as an intercalating agent to improve the dispersion of clay platelets within poly(butylene terephthalate) (PBT) matrices. smolecule.com This leads to nanocomposites with enhanced mechanical properties, greater thermal stability, and improved flame retardancy. smolecule.com The principles demonstrated in these studies could potentially be applied to polymers incorporating this compound to create materials with a tailored set of properties.

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid and sulfonic acid groups of this compound make it an excellent multifunctional ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. iucr.orgnih.gov These materials are crystalline solids built from metal ions or clusters linked together by organic molecules, creating porous structures with high surface areas. nih.gov

Research has demonstrated the use of this compound (referred to as H₂asba in some literature) in the synthesis of copper(II) supramolecular coordination polymers. iucr.orgnih.gov In these structures, the functional groups of the ligand coordinate with the copper ions to form extended networks. For example, in one case, the sulfonate group binds to the Cu(II) ion in a monodentate fashion. nih.gov The resulting coordination polymers can exhibit interesting properties, such as reversible or irreversible dehydration-rehydration behaviors, and have potential applications as semiconductor materials. iucr.orgnih.gov

The specific geometry and connectivity of the resulting framework can be influenced by the presence of other auxiliary ligands. nih.gov The study of how this compound assembles with different metal centers is a continuing area of research, with potential applications in catalysis, adsorption, and luminescence. iucr.org

| Complex | Metal Ion | Auxiliary Ligand | Resulting Structure | Potential Application | Reference |

| Complex 1 | Cu(II) | 1,10-phenanthroline | 3D supramolecular network | Reversible dehydration-rehydration | iucr.org |

| Complex 2 | Cu(II) | None | 1D polymeric chain extended to a 3D network | Irreversible dehydration-rehydration | iucr.org |

| Complex 3 | Cu(II) | 1,4-bis(triazol-1-ylmethyl)benzene (bbtz) | 2D cationic (4,4) topological network | Wide band gap indirect semiconductor | nih.gov |

| Complex 4 | Cu(II) | 1,4-bis(imidazol-1-ylmethyl)benzene (bix) | 2D network architecture | Wide band gap indirect semiconductor | nih.gov |

Catalytic Roles in Organic Transformations

The acidic nature of the sulfonic acid group in this compound suggests its potential as a catalyst in organic reactions. While specific studies detailing the catalytic activity of this compound itself are not extensively documented, related compounds provide insight into this potential application. For example, other solid acid catalysts containing sulfonic acid groups, such as cellulose-SO₃H, have been effectively used in various multi-component reactions to synthesize complex organic molecules. researchgate.net These catalysts are often valued for being reusable and environmentally friendly. researchgate.net

Given that this compound is a solid, water-soluble compound with a strong acid group, it could potentially function as a recoverable, homogeneous, or heterogeneous acid catalyst in certain organic transformations, such as esterifications or condensations. However, further research is required to explore and establish its specific catalytic roles.

Reagents in Biochemical Assays and Research

In the realm of biochemistry, this compound and its derivatives hold promise for several applications. Its unique chemical structure makes it a candidate for use in various biochemical assays and as a foundational molecule for synthesizing new, biologically active compounds. ontosight.ai One notable area of research is its potential as an inhibitor of metallo-β-lactamases (MBLs). These enzymes are a significant cause of antibiotic resistance in bacteria. Studies have shown that this compound can inhibit subclass B3 MBLs, potentially restoring the effectiveness of antibiotics like meropenem (B701) against resistant bacterial strains.

Furthermore, its structure lends itself to being a precursor for fluorescent brightening agents, which are used in various staining techniques in biological research. The ability to attach this molecule to other structures could lead to the development of novel probes and labels for studying biological processes.

Historical Context and Future Research Directions

Evolution of Synthetic Methodologies and Industrial Significance

The synthesis of 4-Amino-2-sulfobenzoic acid, a compound of notable industrial importance, has evolved since its first documented preparation by Hart in 1879-1880. drugfuture.com The initial method involved treating the potassium salt of 4-nitro-2-sulfobenzoic acid with ammonium (B1175870) sulfide. drugfuture.com This foundational synthesis paved the way for various methodologies developed over the years to improve yield, purity, and cost-effectiveness.

Historically, the production of this compound has been closely linked to the broader advancements in aromatic sulfonic acid chemistry, which began with Eilhard Mitscherlich's synthesis of benzenesulfonic acid in 1834. The industrial significance of aromatic sulfonation grew substantially in the 19th century with the advent of large-scale production methods.

Modern synthetic routes to this compound predominantly involve two main strategies:

Oxidation-Reduction Method: This approach starts with nitro-substituted sulfonate salts. The process includes the oxidation of the starting material, followed by the reduction of the nitro group to an amino group, typically using iron powder in the presence of a catalyst like ammonium chloride. google.com

Sulfonation-Autoredox Method: This method begins with ortho-nitrotoluene, which undergoes sulfonation with fuming sulfuric acid, followed by an intramolecular autoredox reaction under alkaline conditions. google.comgoogle.com

A significant development in the synthesis of this compound is a method that utilizes various nitrobenzene-sulfonic acid compounds as starting materials, such as p-nitrotoluene o-sulfonate sodium, 4-nitro-2-sulfonic acid benzaldehyde (B42025) sodium salt, 4,4'-dinitrodiphenylethane-2,2'-disulfonic acid disodium (B8443419) salt, or 4,4'-dinitrostilbene-2,2'-disulfonic acid disodium salt. google.com These are dissolved in a sodium hydroxide (B78521) solution, oxidized with pressurized air, and then reduced with iron powder to yield this compound. google.com This process is noted for its simplicity and high product yield and purity. google.com

The industrial importance of this compound lies primarily in its role as a key intermediate in the synthesis of various other valuable chemicals. ontosight.airesearchgate.net It is a precursor for the production of dyes, pigments, pharmaceuticals, and agricultural chemicals. ontosight.ai For instance, it can be used to prepare p-aminosalicylic acid through a simple alkali fusion process. google.com Its bifunctional nature, possessing both an amino and a sulfonic acid group, allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

| Common Name | CAS Number | Molecular Formula | Key Application |

| This compound | 527-76-4 | C₇H₇NO₅S | Intermediate for dyes, pharmaceuticals ontosight.ainih.gov |

| 2-Amino-4-sulfobenzoic acid | 98-43-1 | C₇H₇NO₅S | Used in the manufacture of diazoamino compounds chemicalbook.comnih.gov |

| p-Nitrotoluene o-sulfonate sodium | Not specified | Not specified | Starting material for this compound synthesis google.com |

| 4-Nitro-2-sulfobenzoic acid | Not specified | C₇H₅NO₇S | Intermediate in the synthesis of this compound drugfuture.com |

| p-Aminosalicylic acid | 65-49-6 | C₇H₇NO₃ | Pharmaceutical, prepared from this compound google.com |

Emerging Research Frontiers in Material Science and Catalysis

In recent years, this compound and its derivatives have been gaining attention in the fields of material science and catalysis, opening up new avenues for research and application beyond their traditional use as chemical intermediates.

In material science , the unique molecular structure of this compound, featuring both a hydrophilic sulfonic acid group and a reactive amino group, makes it a valuable component in the design of advanced materials. ontosight.ai The sulfonic acid group can significantly enhance the water solubility of materials, a desirable property in many applications. For instance, it is utilized in the manufacturing of ion-exchange resins. There is growing interest in using such compounds as building blocks for polymers and other advanced materials. ontosight.ai The development of biocompatible and biomimetic materials, as well as materials for environmental remediation and energy storage, represents a significant trend in materials science where functionalized aromatic compounds like this compound could play a role. falconediting.com

The field of catalysis is another promising frontier. While research is still emerging, the structural motifs present in this compound are relevant to the design of novel catalysts. For example, derivatives of 2-sulfobenzoic acid have been used to create new catalysts for enantioselective Michael additions. beilstein-journals.org The presence of both an acidic sulfonic acid group and a basic amino group in the same molecule suggests potential for bifunctional catalysis. Research into using sulfobenzoic acids as organocatalysts is an active area. For example, 4-sulfobenzoic acid has been shown to be an effective Brønsted acid catalyst for the synthesis of dihydropyrimidinones. iau.ir Similarly, other sulfonic acid-containing compounds have been investigated as catalysts for various organic transformations, highlighting the potential of this functional group in catalyst design. researchgate.netresearchgate.net The development of robust and efficient catalysts is a key area of chemical research, and compounds like this compound offer a platform for designing new catalytic systems. google.com

Potential for Novel Synthetic Routes and Process Innovations

The future of this compound synthesis is likely to be shaped by the dual pressures of economic viability and environmental sustainability. Researchers are continuously exploring novel synthetic routes and process innovations to address these challenges.

One area of potential innovation lies in the development of more environmentally benign synthetic methods . This could involve the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. For example, a patented method for preparing 2-amino-4-sulfobenzoic acid highlights the absorption of sulfur oxide waste gas to be reused as sulfuric acid, thereby mitigating environmental pollution. google.com This approach also utilizes an intramolecular redox reaction, which eliminates the need for external oxidizing and reducing agents, leading to cost savings and reduced waste. google.com

Another avenue for innovation is the exploration of novel starting materials and reaction pathways . A recent study detailed a synthetic approach for aromatic 1,2-disulfonimides that starts from 1,2-amino sulfonic acid, involving diazotization followed by nucleophilic substitution. rsc.org While not directly for this compound, this type of research into manipulating related structures could inspire new synthetic strategies. The use of byproducts from other industrial processes as starting materials is also a promising strategy for creating more sustainable and economical syntheses. researchgate.net

Process intensification , which aims to develop smaller, more efficient, and safer chemical processes, is another key trend. This could involve the use of microreactors or flow chemistry for the synthesis of this compound, potentially offering better control over reaction parameters and leading to higher yields and purity.

Q & A

What spectroscopic techniques are essential for confirming the structural identity of 4-Amino-2-sulfobenzoic acid?

To confirm the structure, researchers should employ a combination of nuclear magnetic resonance (NMR) (for amino and sulfonic proton environments), infrared (IR) spectroscopy (to identify carboxylic acid, sulfonic acid, and amine functional groups), and mass spectrometry (for molecular weight validation). For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in related amino-benzoic acid derivatives .

How can researchers synthesize this compound while minimizing side reactions?

A two-step synthesis is typical:

Sulfonation : Introduce the sulfonic group to 4-aminobenzoic acid using fuming sulfuric acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Purification : Neutralize excess acid with ice-water precipitation and recrystallize using ethanol-water mixtures.

Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry based on sulfonic acid group reactivity .

How should researchers address discrepancies in reported melting points of this compound?

Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Recrystallize the compound using solvents like dimethylformamide (DMF) or acetic acid.

- Perform differential scanning calorimetry (DSC) to assess purity and detect polymorphic transitions.

Cross-reference findings with databases like PubChem (CID: 28193) to validate results .

What computational approaches are suitable for studying the reactivity of the sulfonic acid group in this compound?

Use density functional theory (DFT) simulations to model electronic interactions between the sulfonic group and adjacent functional groups. Parameters such as bond dissociation energies and charge distribution can predict reactivity in acidic or catalytic environments. Structural data from X-ray studies (e.g., lattice parameters, space groups) provide input geometries for accurate modeling .

What are the best practices for handling and storing this compound to ensure stability?

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Handling : Use gloves and eye protection due to potential irritation from sulfonic acid groups.

- Disposal : Neutralize with sodium bicarbonate before disposal, adhering to institutional guidelines for sulfonated compounds .

How can mechanistic studies elucidate the role of the sulfonic group in acid-base reactions?

Employ kinetic isotope effects (KIE) by substituting hydrogen with deuterium in the sulfonic group to track proton transfer rates. Pair this with pH-dependent NMR to monitor deprotonation states. Compare results with analogous compounds lacking the sulfonic group to isolate its contribution .

What analytical methods are recommended for quantifying this compound in complex mixtures?

Use reverse-phase HPLC with UV detection at 254 nm (optimal for aromatic amines) and a C18 column. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Calibrate with certified reference materials and validate against spiked recovery samples .

How can reaction conditions be optimized to improve sulfonation yields?

Vary parameters systematically:

- Temperature : Test sulfonation between 0°C and 30°C to balance reaction rate and side-product formation.

- Catalyst : Evaluate sulfuric acid vs. chlorosulfonic acid for regioselectivity.

- Solvent : Compare polar aprotic solvents (e.g., DMF) against neat conditions.

Use a design of experiments (DoE) approach to identify significant factors and interactions .

How does the sulfonic acid group influence the compound’s solubility and bioavailability in pharmacological studies?

The sulfonic group enhances water solubility via ionization at physiological pH but may reduce membrane permeability. Assess bioavailability using parallel artificial membrane permeability assays (PAMPA) and compare with non-sulfonated analogs. Solubility parameters (log P) can be calculated using the Hansen solubility equation .

What strategies are effective in resolving spectral overlaps in NMR analysis of this compound?

For overlapping proton signals (e.g., aromatic protons near sulfonic groups):

- Use 2D NMR techniques like COSY or HSQC to assign coupled spins.

- Employ deuterated solvents (DMSO-d6 or D2O) to shift exchangeable protons.

- Adjust pH to deprotonate sulfonic groups, simplifying splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.